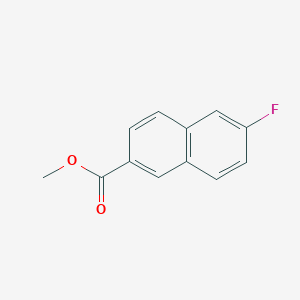

Methyl 6-Fluoro-2-naphthoate

Description

Foundational Significance within Naphthalene (B1677914) Chemistry and Fluorinated Organic Compounds

Methyl 6-fluoro-2-naphthoate holds a notable position at the intersection of naphthalene chemistry and the study of fluorinated organic compounds. Naphthalene derivatives, in general, are widely investigated for their potential biological activities, including insecticidal, antimicrobial, and anticancer properties. ontosight.ai The introduction of a fluorine atom into the naphthalene ring system, as seen in this compound, creates a molecule with altered electronic and steric properties, thereby expanding the chemical space accessible from the basic naphthalene structure.

This compound serves as a versatile intermediate in organic synthesis. chemimpex.com It is a key component for creating complex molecules, which is crucial for researchers in fields like drug discovery. chemimpex.com The synthesis of this compound itself can be achieved through various methods, often involving the esterification of 6-fluoro-2-naphthoic acid. This precursor, 6-fluoro-2-naphthoic acid, can be prepared through the fluorination of naphthalene derivatives or by modifying other fluorinated naphthalene intermediates.

The Strategic Role of Fluorine Substitution in Directing Chemical Properties and Applications

The incorporation of a fluorine atom into an organic molecule can have profound effects on its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in this compound significantly influences the molecule's reactivity and stability. chemimpex.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical resistance of materials into which this compound is incorporated. chemimpex.com

Studies on related fluorinated naphthoic acids have shown that the inclusion of a fluorine substituent can significantly impact self-association behavior, increasing the stability of molecular aggregates. figshare.comacs.org This effect is attributed to alterations in π-π stacking and hydrophobic interactions. acs.org The strategic placement of the fluorine atom can also direct the course of chemical reactions, enhancing selectivity and reactivity. chemimpex.com This makes fluorinated compounds like this compound valuable in medicinal chemistry, where such modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. chemimpex.comnetascientific.com The electronegativity and lipophilicity of fluorine can affect a molecule's clearance rate, biodistribution, and toxicity. nih.gov

Interdisciplinary Relevance of this compound Research

The utility of this compound and its derivatives extends across multiple scientific disciplines. Its primary application lies in pharmaceutical development, where it serves as a crucial intermediate in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties. chemimpex.com The ability to introduce fluorine into organic molecules using this compound opens new avenues for innovation in medicinal chemistry. chemimpex.comnetascientific.com

Beyond pharmaceuticals, this compound finds use in:

Agrochemicals: It is utilized in the development of new pesticides and herbicides. chemimpex.comnih.gov

Material Science: The incorporation of this compound into polymers can improve their thermal and chemical resistance. chemimpex.com Naphthalene derivatives are also explored for their potential in creating materials with specific optical or electrical properties. ontosight.ai

Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying naphthalene derivatives, which is beneficial for environmental monitoring and quality control. chemimpex.com

The broad applicability of this compound underscores its importance as a versatile chemical tool with significant research interest.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5043-00-5 | chemimpex.com |

| Molecular Formula | C₁₂H₉FO₂ | chemimpex.com |

| Molecular Weight | 204.2 g/mol | chemimpex.com |

| Appearance | White to light yellow powder/crystal | chemimpex.com |

| Melting Point | 83 - 87 °C | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

| Synonyms | 6-Fluoro-2-naphthoic acid methyl ester | chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVPMMENJMZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659912 | |

| Record name | Methyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-00-5 | |

| Record name | Methyl 6-fluoronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Fluoro 2 Naphthoate

Fundamental Reaction Pathways

The reactivity of Methyl 6-Fluoro-2-naphthoate is governed by its three key structural features: the methyl ester group, the fluorine atom, and the naphthalene (B1677914) core. These components dictate the compound's behavior in various chemical transformations, from simple hydrolytic cleavage to complex aromatic substitution and coupling reactions.

The methyl ester functional group is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these processes are influenced by the electronic properties of the naphthalene ring system and the fluorine substituent.

Ester Hydrolysis: The hydrolysis of this compound to 6-Fluoro-2-naphthoic acid can proceed under acidic or basic conditions. Base-catalyzed hydrolysis, a bimolecular nucleophilic acyl substitution (BAc2) mechanism, is generally more common and efficient. epa.gov In this pathway, a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide ion, which is then protonated to yield methanol (B129727). epa.gov

The reaction rate is dependent on the concentration of both the ester and the hydroxide ion. researchgate.net The electron-withdrawing nature of the fluorine atom and the aromatic system is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack compared to esters with electron-donating groups. nih.gov The kinetics of hydrolysis for various esters show a direct correlation with the electronic nature of their substituents. nih.gov

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. scholaris.ca For this compound, reacting with a different alcohol (e.g., ethanol) would yield the corresponding ethyl ester. This reaction is typically an equilibrium process, and excess alcohol is often used to drive the reaction to completion. The mechanism is analogous to hydrolysis, with an alkoxide ion acting as the nucleophile instead of hydroxide. frontiersin.org The reaction kinetics are influenced by factors such as catalyst concentration, temperature, and the molar ratio of alcohol to ester. frontiersin.orgresearchgate.net

Table 1: Comparative Hydrolysis Data for Structurally Related Esters This table provides context for the expected reactivity of this compound by comparing kinetic data of other esters.

| Compound | Reaction Condition | Half-life (t1/2) | Relative Rate |

|---|---|---|---|

| Methyl Benzoate | Rat Liver Microsomes | 15 min | Baseline |

| Ethyl Benzoate | Rat Liver Microsomes | 12 min | Faster |

| Ethyl p-bromo benzoate | LiOH/THF:H₂O | 12 min | Faster than unsubstituted analog |

Data adapted from studies on comparative metabolic behavior and chemical hydrolysis of various esters. nih.gov

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom attached to the naphthalene ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The ester group (-COOCH₃) at the 2-position of this compound acts as such an activating group, withdrawing electron density from the ring and making it susceptible to nucleophilic attack.

Despite the high strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards this initial attack. masterorganicchemistry.comnih.gov This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Common nucleophiles used in these reactions include:

Organolithium and Grignard Reagents: These can displace the fluorine to form new C-C bonds. researchgate.net

Amines and Amides: These reactions lead to the formation of amino-naphthalene derivatives. nih.gov

Alkoxides and Phenoxides: These are used to synthesize aryl ethers.

The reaction of fluoro-naphthoic acids with organolithium and Grignard reagents proceeds efficiently to displace the fluorine atom, demonstrating the viability of this pathway for related naphthoate esters. researchgate.net

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the existing fluoro and methyl ester substituents.

The key principles of EAS are:

An electrophile attacks the nucleophilic π-system of the aromatic ring. total-synthesis.com

A cationic intermediate (arenium ion or sigma complex) is formed. libretexts.org

A proton is lost to restore the aromaticity of the ring. libretexts.org

Directing Effects of Substituents:

-COOCH₃ (Methyl Ester): This group is electron-withdrawing and acts as a deactivating group, slowing down the rate of EAS compared to unsubstituted naphthalene. total-synthesis.com It directs incoming electrophiles primarily to the meta position relative to its own position.

-F (Fluoro): This group is also deactivating due to its inductive electron-withdrawing effect. However, through resonance, it can donate electron density and directs incoming electrophiles to the ortho and para positions. wikipedia.org

In the case of this compound, these competing effects must be considered. The ester group at C2 deactivates the ring, while the fluorine at C6 also deactivates it but directs ortho and para. The most likely positions for electrophilic attack would be those that are least deactivated and sterically accessible. Potential positions for substitution include C1, C3, C5, and C7. A careful analysis of the resonance structures of the intermediate arenium ions is required to predict the major product for specific reactions like nitration, halogenation, or Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.net

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Substitution Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 or C7 |

| Bromination | Br₂, FeBr₃ | C5 or C7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 or C7 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for constructing complex molecules, and this compound can serve as a substrate in these transformations, primarily through the activation of its C-F bond.

While C-Cl, C-Br, and C-I bonds are more commonly used in cross-coupling, recent advances have enabled the activation of the stronger C-F bond, particularly with nickel catalysts. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel(0) complexes are effective in activating aromatic C-F bonds for cross-coupling reactions. beilstein-journals.orgnih.gov Methodologies like nickel-catalyzed cross-electrophile coupling can join two different electrophiles, such as an aryl fluoride and an aryl chloride, in the presence of a reducing agent. researchgate.net For this compound, this could involve coupling with an aryl halide to form a new C-C bond at the C6 position. The mechanism often involves oxidative addition of the nickel catalyst into the C-F bond. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium-catalyzed C-F bond activation is more challenging but can be achieved under specific conditions, often requiring specialized ligands or additives. researchgate.netnih.gov While less common for C-F activation than nickel, palladium catalysis is the cornerstone of cross-coupling chemistry. dntb.gov.ua A common strategy for compounds like this compound would be to use its bromo-analogue, Methyl 6-bromo-2-naphthoate, which readily participates in reactions like Suzuki, Heck, and Sonogashira couplings. guidechem.comguidechem.com However, direct coupling via the C-F bond of the title compound represents a more modern and atom-economical approach.

The formation of biaryl and aryl-naphthyl motifs is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Cross-coupling reactions involving this compound are ideally suited for this purpose.

By coupling the C6 position of the naphthyl ring with various aryl partners (e.g., arylboronic acids in a Suzuki-type reaction), complex molecular architectures can be constructed. For instance, the nickel-catalyzed coupling of this compound with phenylboronic acid would yield Methyl 6-phenyl-2-naphthoate. This aryl-naphthyl structure is a common core in many biologically active molecules and functional materials.

The bromo-analogue of this compound, Methyl 6-bromo-2-naphthoate, is a key intermediate in the synthesis of the pharmaceutical Adapalene, where it is coupled with an adamantyl-phenylboronic acid derivative in a palladium-catalyzed Suzuki reaction. guidechem.comguidechem.com This highlights the industrial importance of aryl-naphthyl linkages and the potential of this compound to serve a similar role through modern C-F activation methodologies.

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. In this context, this compound and its analogs, such as Methyl 6-bromo-2-naphthoate, are versatile precursors in multi-step organic synthesis. The reactivity of these compounds is centered on two primary sites: the halogen atom on the naphthalene ring and the methyl ester functional group. guidechem.com

The halogen (fluorine or bromine) at the 6-position is a reactive site that can participate in a variety of cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. guidechem.com This feature is instrumental in constructing intricate molecular frameworks. For instance, the closely related Methyl 6-bromo-2-naphthoate is a key intermediate in the synthesis of the third-generation retinoid drug Adapalene and the antiviral agent Dasabuvir. guidechem.comguidechem.com In these syntheses, the bromo-substituted naphthalene core is coupled with other complex organic fragments. guidechem.com

Simultaneously, the methyl ester group provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, further expanding the synthetic possibilities. guidechem.com This dual reactivity makes this compound a valuable tool for medicinal chemists and material scientists aiming to create novel compounds with tailored properties. guidechem.com Its structural features are leveraged to study reaction mechanisms, develop new synthetic methodologies, and explore structure-activity relationships in various chemical systems. guidechem.com

Mechanistic Elucidation of Naphthoate Transformations

Kinetic studies provide quantitative insights into the reaction pathways of naphthoate esters. The alkaline hydrolysis of substituted methyl 2-naphthoates, including the 6-fluoro derivative, has been investigated to understand how different substituents affect reaction rates. These reactions typically follow second-order kinetics.

The rate constants for the alkaline hydrolysis of various 6-substituted methyl 2-naphthoates in 70% v/v aqueous dioxan at 25°C demonstrate the electronic influence of the substituent on the reaction rate. publish.csiro.au Electron-withdrawing groups are generally found to increase the rate of hydrolysis, while electron-donating groups decrease it.

In a different mechanistic study, the reaction between substituted naphthoate ions and ethyl bromoacetate was shown to follow second-order kinetics, consistent with an SN2 mechanism. ias.ac.in In this type of reaction, electron-releasing substituents on the naphthalene ring increase the rate of reaction, whereas electron-attracting substituents decrease it. ias.ac.in The activation energies for these reactions show a regular variation depending on the nature of the substituent. ias.ac.in

Rate Constants for Alkaline Hydrolysis of 6-Substituted Methyl 2-Naphthoates

Data from the hydrolysis in 70% v/v aqueous dioxan at 25°C.

| Substituent (at 6-position) | Rate Constant (k) x 103 (l. mol-1. sec-1) |

|---|---|

| NO2 | 145 |

| F | 10.4 |

| Cl | 16.2 |

| H | 4.50 |

| Me | 2.88 |

| OMe | 2.40 |

| NMe2 | 1.55 |

Source: Adapted from Wells, P. R., & Adcock, W. publish.csiro.au

Polycondensation is a type of step-growth polymerization in which monomers containing two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water or methanol. gdckulgam.edu.inyoutube.com For a naphthoic acid derivative to be involved in polycondensation, it must possess at least two reactive functional groups. gdckulgam.edu.in

While this compound itself has only one ester group, it can be converted into a suitable monomer. For example, if the fluoro group were replaced by a hydroxyl group, the resulting 6-hydroxy-2-naphthoic acid would be a classic AB-type monomer, capable of self-condensation to form a polyaromatic ester (a polyester). This process is crucial in the synthesis of high-performance liquid crystal polymers. researchgate.net

The mechanism of polycondensation proceeds in a stepwise fashion. For instance, in the formation of a polyester from a hydroxy-naphthoic acid monomer, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage. gdckulgam.edu.in The resulting dimer still possesses a reactive hydroxyl group at one end and a carboxylic acid group at the other, allowing it to react further with other monomers or oligomers. This chain-building process continues, leading to the formation of high molecular weight polymer chains. The entire reaction system is typically a homogeneous phase, often carried out in an inert solvent at elevated temperatures to facilitate the reaction and removal of the small molecule byproduct. gdckulgam.edu.in

Substituents play a critical role in modulating the reactivity of aromatic compounds like naphthoic acid derivatives. sciencepublishinggroup.comresearchgate.net The nature and position of a substituent can significantly alter the electron density distribution within the naphthalene ring system, thereby influencing the rate and outcome of chemical reactions. sciencepublishinggroup.com

The effect of substituents on reactivity can be quantified using linear free energy relationships, such as the Hammett equation. publish.csiro.au This equation relates the reaction rate constants for a series of reactions with varying substituents to the electronic properties of those substituents. Studies on naphthalene derivatives have shown that the Hammett equation can be applied with high precision, although the reaction constants (ρ values) may differ depending on the relative positions of the substituent and the reaction center. publish.csiro.au

Substituents influence reactivity through a combination of inductive and resonance (mesomeric) effects:

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. A fluorine atom, for example, is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I).

Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. The fluorine atom also has lone pairs of electrons that can be delocalized into the ring, resulting in an electron-donating resonance effect (+M).

In the case of this compound, the fluorine atom's strong electron-withdrawing inductive effect generally dominates, making the naphthalene ring more electron-deficient. This enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack, as seen in the increased rate of alkaline hydrolysis compared to the unsubstituted parent compound. publish.csiro.au The interplay of these effects is crucial for tuning the reactivity of the molecule for specific synthetic applications. researchgate.net

General Effects of Substituents on Naphthoate Reactivity

| Substituent Type | Example Groups | Electronic Effect | Effect on Rate of Nucleophilic Attack at Ester Carbonyl |

|---|---|---|---|

| Electron-Withdrawing | -NO2, -F, -Cl | Decrease electron density on the ring (-I, -M) | Increases rate |

| Electron-Donating | -Me, -OMe, -NMe2 | Increase electron density on the ring (+I, +M) | Decreases rate |

Source: Based on principles from Wells, P. R., & Adcock, W. publish.csiro.au and Munir, A., et al. sciencepublishinggroup.comresearchgate.net

Derivatization Strategies and Synthesis of Novel Methyl 6 Fluoro 2 Naphthoate Analogues

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene core of methyl 6-fluoro-2-naphthoate is amenable to various chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter its properties.

The introduction of a cyano group can be a valuable strategy for creating analogues with altered electronic properties and as a handle for further chemical modifications. Direct C-H cyanation of arenes, including naphthalene derivatives, has been achieved using photoredox catalysis with trimethylsilyl cyanide under aerobic conditions. This method offers a mild and direct route to introduce a nitrile functionality.

Furthermore, the addition of other carbonyl-containing groups can be accomplished through reactions such as Friedel-Crafts acylation. This reaction, typically catalyzed by a Lewis acid, allows for the introduction of an acyl group onto the aromatic ring, leading to the formation of aryl ketones.

Table 1: Examples of Naphthalene Ring Functionalization (Analogous Reactions)

| Starting Material | Reagents and Conditions | Product | Notes |

| 2-Naphthol | 1. Methoxylation, 2. Bromination, 3. Grignard reaction, 4. Demethylation | 6-Hydroxy-2-naphthoic acid | A potential precursor for hydroxylated analogues. |

| Naphthalene | Trimethylsilyl cyanide, acridinium photoredox catalyst, blue light, aerobic atmosphere | 1-Cyanonaphthalene | Demonstrates a method for direct C-H cyanation. |

| Benzene (B151609) | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylbenzene | A general method for introducing carbonyl groups. merckmillipore.commasterorganicchemistry.com |

Further halogenation of the this compound ring can introduce additional reactive handles for cross-coupling reactions or directly modulate the compound's biological activity. Electrophilic aromatic substitution reactions, such as bromination, are common methods for introducing halogens onto naphthalene rings. The regioselectivity of these reactions on substituted naphthalenes is influenced by the nature and position of the existing substituents. For instance, the bromination of 2-substituted naphthalenes can lead to a mixture of products, and the reaction conditions can be optimized to favor a particular isomer.

Other electrophilic substitution reactions, such as nitration, can also be employed to introduce functional groups onto the naphthalene core. These reactions typically proceed via an electrophilic attack on the electron-rich naphthalene ring, and the position of substitution is directed by the existing fluoro and methyl ester groups.

Modification of the Methyl Ester Functionality

The methyl ester group of this compound is a key site for derivatization, allowing for the synthesis of a variety of analogues with different pharmacokinetic and pharmacodynamic profiles.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-fluoro-2-naphthoic acid, is a fundamental transformation that opens up a plethora of synthetic possibilities. This hydrolysis can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be coupled with a wide range of amines to form amides. Amide bond formation is a cornerstone of medicinal chemistry and can be facilitated by various coupling reagents. nih.gov

Alternatively, the carboxylic acid can be re-esterified with different alcohols to generate a library of ester derivatives. This transesterification allows for the introduction of various alkyl or aryl groups, which can influence the compound's lipophilicity, metabolic stability, and target engagement. The esterification of carboxylic acids with alcohols is typically catalyzed by an acid, such as sulfuric acid, and often requires heating. chemguide.co.uk

Table 2: Modification of the Ester Functionality (Analogous Reactions)

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Methyl 6-bromo-2-naphthoate | Aqueous acid or base | 6-Bromo-2-naphthoic acid | Hydrolysis |

| 1-Hydroxy-2-naphthoic acid | Amine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Naphthoquinone aromatic amides | Amide formation nih.gov |

| 6-Bromo-2-naphthoic acid | Methanol (B129727), sulfuric acid, reflux | Methyl 6-bromo-2-naphthoate | Esterification nbinno.com |

| Fluorinated aromatic carboxylic acids | Methanol, UiO-66-NH₂ catalyst | Methyl fluorinated aromatic esters | Heterogeneous catalytic esterification rsc.org |

Synthesis of Spirocyclic and Heterocyclic Naphthoate Derivatives

The construction of spirocyclic and heterocyclic ring systems fused to or incorporating the naphthalene scaffold of this compound can lead to the discovery of compounds with novel three-dimensional structures and unique biological activities. The synthesis of spirocyclic compounds can be achieved through various strategies, including intramolecular cyclization reactions and multicomponent reactions. nih.gov For example, spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives have been synthesized via a one-pot three-component condensation reaction. nbinno.comguidechem.com

The synthesis of heterocyclic derivatives can be approached by utilizing the functional groups on the naphthalene ring or the ester moiety as starting points for ring formation. For instance, 2-naphthol, a related starting material, has been extensively used in multicomponent reactions to construct diverse nitrogen and oxygen-containing heterocyclic frameworks. nih.gov These strategies can be adapted to this compound derivatives to generate novel chemical entities.

Design and Synthesis of Bioactive Naphthoate Analogues for Pharmacological Studies

The derivatization of this compound is often guided by the goal of developing new pharmacologically active compounds. A notable example is the design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists. google.com In this study, a lead fluoronaphthalene derivative with potent CCR3 inhibitory activity was identified. google.com However, this compound also exhibited inhibitory activity against cytochrome P450 2D6 (CYP2D6). To address this, systematic structural modifications were performed to reduce CYP2D6 inhibition while maintaining CCR3 antagonism. google.com This led to the identification of analogues with significantly improved selectivity. google.com

This example highlights a key strategy in drug discovery: the iterative process of design, synthesis, and biological evaluation to optimize the pharmacological profile of a lead compound. By applying the derivatization strategies discussed above, novel analogues of this compound can be synthesized and screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Stereochemical Considerations in Derivative Synthesis and Chiral Induction

The synthesis of chiral derivatives of this compound requires the strategic introduction of one or more stereocenters. This can be achieved through various approaches, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions. The choice of strategy is often dictated by the desired stereoisomer and the specific functionalization of the naphthalene core or the ester group.

A key consideration is the potential for creating new stereogenic centers at various positions on the naphthalene ring system or on substituents attached to it. For instance, reactions that reduce the aromaticity of the naphthalene core, such as asymmetric hydrogenation or dihydroxylation, can generate chiral tetralin or diol derivatives, respectively.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of the naphthalene ring of this compound or its derivatives can lead to the formation of chiral tetralin structures. This transformation is typically accomplished using chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral phosphine ligands. The choice of ligand is crucial for achieving high enantioselectivity. For example, catalysts of the Noyori-Ikariya type, which feature a Ru(II) center and a chiral N-sulfonylated diamine ligand, have been successfully employed in the asymmetric transfer hydrogenation of various aromatic ketones and could be adapted for naphthoate derivatives.

A hypothetical enantioselective hydrogenation of the unsubstituted ring of a this compound derivative is depicted below:

| Substrate | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |

| This compound derivative | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | Chiral tetralin derivative | High (predicted) |

| This compound derivative | Rh(I)-BINAP complex | Chiral tetralin derivative | High (predicted) |

Interactive Data Table: Hypothetical Asymmetric Hydrogenation

Note: The data in this table is illustrative of the expected outcomes based on established methodologies for similar substrates and is not based on specific experimental results for this compound itself.

Asymmetric Dihydroxylation:

The introduction of two adjacent hydroxyl groups across one of the double bonds of the naphthalene ring can be achieved with high stereocontrol using the Sharpless Asymmetric Dihydroxylation. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric co-oxidant. The choice of the dihydroquinine (DHQ) or dihydroquinidine (DHQD) based ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either of the two possible enantiomeric diols. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The regioselectivity of the dihydroxylation on the substituted naphthalene ring would need to be carefully considered, with the more electron-rich double bond being the likely site of reaction.

Chiral Auxiliaries:

Another powerful strategy for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For derivatives of this compound, a chiral alcohol could be used to transesterify the methyl ester, forming a chiral ester. This chiral ester can then influence the stereoselectivity of reactions at a prochiral center within the molecule. For example, in an alkylation reaction alpha to a carbonyl group introduced elsewhere on the naphthalene scaffold, the bulky chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Lewis Acid Catalysis:

Chiral Lewis acids can be employed to catalyze a variety of enantioselective transformations on derivatives of this compound. 140.122.64wikipedia.orgsemanticscholar.orgresearchgate.net For instance, a chiral Lewis acid could activate a carbonyl group on a side chain, facilitating a stereoselective nucleophilic addition. In the context of a Baylis-Hillman reaction involving a derivative of this compound, a chiral Lewis acid could coordinate to the aldehyde, rendering one of its faces more susceptible to attack by the nucleophile, thereby controlling the stereochemistry of the newly formed stereocenter. 140.122.64semanticscholar.orgresearchgate.net

The successful synthesis of stereochemically pure derivatives of this compound relies on a careful selection of the appropriate chiral induction method. The choice depends on the specific target molecule and the desired stereochemical outcome. The principles of asymmetric catalysis and the use of chiral auxiliaries provide a robust toolbox for chemists to navigate the complexities of stereoselective synthesis in the quest for novel and effective therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 6 Fluoro 2 Naphthoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 6-fluoro-2-naphthoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Proton (¹H) NMR for Structural Assignments and Coupling Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling interactions of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum would be of particular interest. The naphthalene (B1677914) ring system gives rise to a complex set of signals due to the spin-spin coupling between adjacent protons.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| O-CH₃ | 3.9 - 4.0 | s (singlet) | N/A |

| H-1 | 8.5 - 8.7 | s (singlet) or d (doublet) | ~1-2 Hz (if coupled to H-3) |

| H-3 | 7.9 - 8.1 | d (doublet) | ~8.5 - 9.0 Hz (³JH3-H4) |

| H-4 | 7.8 - 8.0 | d (doublet) | ~8.5 - 9.0 Hz (³JH4-H3) |

| H-5 | 7.9 - 8.1 | dd (doublet of doublets) | ~9.0 Hz (³JH5-H-ortho), ~2.5 Hz (⁴JH5-F) |

| H-7 | 7.3 - 7.5 | dd (doublet of doublets) | ~9.0 Hz (³JH7-H8), ~9.0 Hz (³JH7-F) |

| H-8 | 7.8 - 8.0 | dd (doublet of doublets) | ~9.0 Hz (³JH8-H7), ~5.5 Hz (⁴JH8-F) |

Note: These are predicted values based on known data for similar naphthalene derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

The methyl ester protons would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons would exhibit a pattern of doublets and doublets of doublets, characteristic of the substituted naphthalene ring. The presence of the fluorine atom at the 6-position would introduce additional complexity through long-range proton-fluorine (H-F) coupling, which would be observable in the multiplicities of the signals for H-5 and H-7.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| O-C H₃ | 52 - 53 |

| C =O | 166 - 167 |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H | 110 - 135 |

| Aromatic Quaternary C | 125 - 138 |

Note: These are predicted values. The carbon attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling, which is a key diagnostic feature.

The spectrum would show a signal for the methyl carbon, the carbonyl carbon of the ester, and ten signals for the naphthalene ring carbons. The carbon directly bonded to the fluorine atom (C-6) would exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic. Other carbons in proximity to the fluorine atom may show smaller two-, three-, or four-bond C-F couplings.

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. youtube.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectra are generally simple to acquire and interpret.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the naphthalene ring. The multiplicity of the signal would be a result of coupling to nearby protons (H-5 and H-7). This would likely appear as a doublet of doublets. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms in a molecule, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures like substituted naphthalenes. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to trace the proton connectivity around each ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, a correlation between the methyl protons and the carbonyl carbon would confirm the ester functionality. sdsu.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₂H₉FO₂), the expected accurate mass of the protonated molecule would be calculated and compared to the experimentally observed value.

Fast Atom Bombardment (FAB) is another soft ionization technique, though it is often used for less polar and thermally labile compounds. It involves bombarding the sample, which is dissolved in a matrix, with a high-energy beam of neutral atoms. Similar to ESI, FAB typically produces protonated molecules.

Expected HRMS Data for this compound (C₁₂H₉FO₂):

| Ion | Calculated Accurate Mass (m/z) |

| [C₁₂H₉FO₂ + H]⁺ | 205.0665 |

| [C₁₂H₉FO₂ + Na]⁺ | 227.0484 |

The observation of an ion with a mass corresponding to one of these calculated values, within a very small margin of error (typically < 5 ppm), would provide strong evidence for the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound, the IR spectrum provides clear evidence for its key structural features: the aromatic naphthalene core, the methyl ester group, and the fluorine substituent.

The spectrum is characterized by several key absorption bands. The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C stretching vibrations within the ring, which typically produce a series of peaks in the 1450 to 1600 cm⁻¹ range. libretexts.org The most prominent feature for this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which is expected in the region of 1750-1735 cm⁻¹. udel.edu Additionally, the C-O single bond stretches of the ester group will give rise to strong bands in the 1300-1000 cm⁻¹ region.

The carbon-fluorine (C-F) bond also produces a characteristic absorption. In aromatic fluorine compounds, the C-F stretching vibration gives rise to a strong band in the 1400 cm⁻¹ to 900 cm⁻¹ region. s-a-s.org However, this peak can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region," where it may overlap with other vibrational modes like C-H bending. s-a-s.orglibretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

| Aromatic C-F | Stretch | 1400 - 900 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and packing in the solid state.

While the specific crystal structure of this compound is not publicly available, analysis of closely related naphthalene derivatives illustrates the power of this technique. For example, the crystal structure of Methyl 6-dimethylamino-4-hydroxy-2-naphthoate has been determined. nih.gov In this derivative, the naphthalene ring system, along with its substituents, is nearly planar. nih.gov The study reveals how molecules are linked in the crystal lattice through intermolecular hydrogen bonds, forming infinite chains. nih.gov

Such an analysis for this compound would be expected to precisely define the planarity of the fluoronaphthalene ring and the orientation of the methyl ester group relative to the ring. It would also provide exact measurements of the C-F, C=O, and C-O bond lengths, among others. Furthermore, it would elucidate how the molecules pack in the crystal, revealing any non-covalent interactions such as π-π stacking of the aromatic rings or dipole-dipole interactions involving the fluorine and ester groups, which govern the material's bulk properties.

The table below presents representative crystallographic data for a related compound, Methyl 6-dimethylamino-4-hydroxy-2-naphthoate, to exemplify the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value for Methyl 6-dimethylamino-4-hydroxy-2-naphthoate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 27.2482 (5) |

| b (Å) | 6.6211 (1) |

| c (Å) | 13.6283 (3) |

| β (°) | 97.203 (1) |

| Volume (ų) | 2439.32 (8) |

| Z (molecules/unit cell) | 8 |

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are indispensable for assessing its purity, analyzing reaction mixtures, and for purification.

Gas chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column's inner surface. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. The result is a chromatogram where the area of the peak corresponding to the compound is proportional to its amount, allowing for quantitative purity assessment.

For the analysis of aromatic esters, a high-resolution capillary column with a nonpolar or medium-polarity stationary phase is often employed. scielo.brnih.gov The temperature of the oven is programmed to increase gradually, which ensures the efficient separation of the target compound from any starting materials, by-products, or residual solvents.

The following table outlines typical parameters for a GC method suitable for the purity analysis of this compound.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 150 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min |

| Injection Mode | Split |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common mode. In this setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (like C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. Detection is commonly achieved using a UV detector, as the naphthalene ring is strongly UV-active.

The separation of fluorinated aromatic compounds can sometimes be optimized by using specialized stationary phases, such as those containing pentafluorophenyl (PFP) groups, which can offer unique selectivity based on dipole-dipole and π-π interactions. chromatographyonline.com By adjusting the composition of the mobile phase (gradient elution), a fine-tuned separation of the target compound from its impurities or related derivatives can be achieved.

A representative HPLC method for the analysis of this compound is described in the table below.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of a reaction. merckmillipore.com For the synthesis of this compound (e.g., via Fischer esterification of 6-Fluoro-2-naphthoic acid), TLC is an ideal tool to track the consumption of the starting material and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The mobile phase travels up the plate by capillary action, and the components of the mixture separate based on their polarity. The less polar compound (the ester product) will travel further up the plate than the more polar compound (the carboxylic acid starting material). The spots can be visualized under a UV lamp, as the naphthalene rings are UV-active. epfl.ch By comparing the spots from the reaction mixture over time to spots of the pure starting material and product, the progress of the reaction can be qualitatively assessed. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated plate |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate (B1210297) 4:1) |

| Application | Spot starting material (6-Fluoro-2-naphthoic acid), co-spot (mixture of start and reaction), and reaction mixture at different time points. |

| Visualization | UV light at 254 nm |

| Analysis | Monitor the disappearance of the starting material spot (lower Rf) and the appearance of the product spot (higher Rf). |

Computational Chemistry and Theoretical Studies on Methyl 6 Fluoro 2 Naphthoate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to understand the geometry, orbital energies, and reactivity of Methyl 6-fluoro-2-naphthoate.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the naphthyl ring system and the methyl ester group. Theoretical calculations on similar aromatic esters have shown that the planarity of the naphthalene (B1677914) ring is largely maintained, with the ester group exhibiting some rotational freedom. sciencepublishinggroup.com

Conformational analysis of the methoxycarbonyl group (-COOCH₃) is crucial as its orientation can influence the molecule's electronic properties and intermolecular interactions. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the rotational barriers and identify the most stable conformers. nih.gov For this compound, the most stable conformation is expected to be one where the methyl group is oriented to minimize steric hindrance with the naphthalene core.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.35 | - | - |

| C=O | 1.21 | - | - |

| O-CH₃ | 1.44 | - | - |

| C-C (aromatic) | 1.39 - 1.42 | - | - |

| C-O-C | - | 115.8 | - |

| O=C-O | - | 124.5 | - |

| Naphthyl-C=O | - | - | ~0 or ~180 |

Note: These are representative values based on DFT calculations of similar aromatic esters and are intended for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org The presence of the electron-withdrawing fluorine atom on the naphthalene ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap. orgchemres.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are hypothetical and serve as an example of typical DFT calculation results for similar aromatic compounds.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. sciencepublishinggroup.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. scielo.br

Global Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

These descriptors are crucial for predicting how this compound might interact with other chemical species. sciencepublishinggroup.com The fluorine substituent, being highly electronegative, is expected to influence these reactivity parameters. iau.ir

Table 3: Illustrative Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Global Softness (S) | 0.39 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and are for exemplary purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. bio-hpc.eu These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

In a QSAR study, various molecular descriptors are calculated for a series of compounds with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. uran.ua

For this compound, a QSAR model could be developed to predict its potential as, for example, an enzyme inhibitor or a receptor antagonist, based on its calculated descriptors and the activities of a training set of related fluoronaphthalene derivatives.

QSAR studies are particularly useful for understanding how different substituents on a core molecular scaffold affect biological activity. sciencepublishinggroup.com By comparing the QSAR models for a series of substituted naphthoates, the influence of the fluorine atom at the 6-position can be quantified. The model can reveal whether the electronic effect of the fluorine (e.g., its electron-withdrawing nature) or its steric properties are more critical for a specific biological interaction. This information is invaluable for the rational design of new, more potent analogs. mdpi.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its intermolecular interactions, which govern its macroscopic properties.

Simulations would typically be performed using classical force fields that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, revealing the accessible conformational states and their relative stabilities. A primary focus of such simulations on this compound would be the rotational dynamics of the methyl ester group (-COOCH₃) relative to the rigid naphthalene ring. The planarity of this group can be influenced by steric and electronic factors, and MD simulations can map the potential energy surface associated with the rotation around the C(naphthyl)-C(ester) bond.

The results of these simulations can be visualized through a dihedral angle distribution histogram, which would likely reveal the most probable orientations of the ester group. It is expected that conformations where the carbonyl oxygen is either syn or anti to the C1 of the naphthalene ring would be the most stable, with a specific preference dictated by subtle electronic and steric effects.

Furthermore, MD simulations of multiple this compound molecules in a simulation box can elucidate the dominant intermolecular forces. Given the large, planar aromatic surface of the naphthalene core, π-π stacking interactions are expected to be a significant contributor to condensed-phase packing. tandfonline.com Simulations can quantify the preferred stacking geometries (e.g., parallel-displaced vs. T-shaped) and the average interaction energies. tandfonline.com The fluorine atom and the methyl ester group would also contribute to the intermolecular interaction profile through dipole-dipole and van der Waals forces.

Table 1: Hypothetical Dihedral Angle Distribution for the Ester Group Conformation in this compound from a Simulated Ensemble This table illustrates the type of data obtainable from MD simulations, showing the relative populations of different conformers.

| Conformer | Dihedral Angle Range (C1-C2-C(O)-O) | Relative Population (%) | Associated Energy (kcal/mol) |

|---|---|---|---|

| Syn-periplanar | 0° ± 30° | 65 | 0.00 (Reference) |

| Anti-periplanar | 180° ± 30° | 30 | +0.85 |

| Transition State | ~90° / ~270° | 5 | +3.50 |

Theoretical Analysis of Fluorine's Electronic Influence on the Naphthalene System

The substitution of a hydrogen atom with fluorine at the 6-position of the methyl 2-naphthoate (B1225688) scaffold introduces significant electronic perturbations to the naphthalene π-system. A theoretical analysis, typically employing quantum mechanical methods like Density Functional Theory (DFT), is essential to understand these changes. Fluorine is an electronically ambivalent substituent; it is highly electronegative, leading to a strong electron-withdrawing inductive effect (–I), but it also possesses lone pairs of electrons that can be donated to the aromatic system through a mesomeric or resonance effect (+M). nih.gov

In the case of fluorinated aromatic compounds, the inductive effect generally dominates, pulling electron density from the ring through the sigma bond framework. nih.gov This effect stabilizes molecular orbitals and lowers their energy. nih.gov The mesomeric effect, conversely, donates electron density into the π-system, which would primarily increase electron density at the ortho and para positions relative to the substituent. For this compound, the fluorine at C6 would inductively withdraw electron density from the entire molecule, while its +M effect would slightly increase electron density at positions C5, C7 (ortho), and C2/C3 (para-like through the fused ring system).

This dual influence modifies the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive effect of fluorine is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. nih.gov This increased HOMO-LUMO gap can be correlated with enhanced chemical stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visually represent these electronic effects. The MEP would show a region of high positive potential (electron deficiency) around the hydrogen atoms and a region of negative potential (electron richness) localized on the electronegative fluorine and oxygen atoms. This charge distribution is critical for understanding non-covalent interactions and the molecule's reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies Illustrating the Electronic Effect of Substituents on the Naphthalene Core This table presents hypothetical DFT-calculated energy values to demonstrate the expected electronic influence of fluorine and ester groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.40 | 4.75 |

| Methyl 2-naphthoate | -6.40 | -1.85 | 4.55 |

| This compound | -6.65 | -1.95 | 4.70 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. For this compound, DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. samipubco.comtandfonline.com

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework can predict the isotropic shielding constants for ¹H, ¹³C, and ¹⁹F nuclei. These values can be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The calculations are sensitive to the molecular geometry and the electronic environment of each nucleus. Therefore, the predicted shifts would reflect the electron-withdrawing effects of the fluorine and ester groups, allowing for a confident assignment of experimental peaks.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. tandfonline.com Key predicted peaks for this compound would include the C=O stretch of the ester, C-F stretching, aromatic C=C stretching, and C-H bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.com For an aromatic system like this compound, the calculations would predict the characteristic π → π* transitions of the naphthalene core, with shifts in λ_max induced by the fluoro and methyl ester substituents.

Correlating these predicted parameters with experimentally measured spectra is a crucial step in structural verification. A strong correlation provides confidence in both the experimental characterization and the computational model.

Table 3: Illustrative Correlation of Predicted and Experimental Spectroscopic Data for this compound This table demonstrates how theoretical values are compared against experimental findings. Experimental values are hypothetical.

| Spectroscopic Parameter | Predicted Value (DFT) | Hypothetical Experimental Value | Deviation |

|---|---|---|---|

| ¹³C Chemical Shift (C-F) | 161.5 ppm | 162.8 ppm | -1.3 ppm |

| ¹H Chemical Shift (H-1) | 8.45 ppm | 8.51 ppm | -0.06 ppm |

| IR Frequency (C=O Stretch) | 1725 cm⁻¹ (scaled) | 1718 cm⁻¹ | +7 cm⁻¹ |

| UV-Vis λ_max (S₀ → S₁) | 335 nm | 342 nm | -7 nm |

Applications of Methyl 6 Fluoro 2 Naphthoate in Specialized Scientific Domains

Pharmaceutical Development and Medicinal Chemistry

The naphthalene (B1677914) core is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a fluorine atom, as in Methyl 6-fluoro-2-naphthoate, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to its extensive use in the design and synthesis of new drug candidates.

This compound and its close analogs are fundamental intermediates in the synthesis of a variety of pharmaceutical compounds. The related compound, Methyl 6-bromo-2-naphthoate, is a key intermediate in the production of the third-generation retinoid Adapalene, used for treating acne, and in the synthesis of Dasabuvir, a non-nucleoside NS5B polymerase inhibitor used to treat Hepatitis C. guidechem.comnbinno.comguidechem.com The versatility of the naphthalene scaffold, combined with the reactivity of the ester and the potential for functionalization at the halogen position, makes these compounds indispensable in multi-step organic synthesis. guidechem.com For instance, the 6-fluoro-2-naphthyl moiety derived from this intermediate is a core component in the development of novel CCR3 antagonists. nih.gov

Derivatives of methyl 2-naphthoate (B1225688) have demonstrated notable anti-inflammatory properties. Research on compounds isolated from the traditional Chinese herb Morinda officinalis has identified several methyl 2-naphthoate derivatives that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netnih.gov Specifically, certain enantiomers exhibited moderate activity, with one compound also showing a dose-dependent inhibition of pro-inflammatory cytokines TNF-α and IL-6. nih.gov Another study highlighted the anti-inflammatory effect of methyl-1-hydroxy-2-naphthoate (MHNA), which was found to suppress the NF-κB and MAPK signaling pathways in murine macrophages. nih.gov This body of research suggests the potential of the this compound scaffold in the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Naphthoate Derivatives

| Compound/Derivative | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Methyl 2-naphthoate enantiomers (from Morinda officinalis) | Inhibition of nitric oxide (NO) production; Inhibition of TNF-α and IL-6 secretion. | Not fully elucidated. | nih.gov |

The 6-fluoro-2-naphthyl structure is actively being explored in the design of novel therapeutic agents targeting specific biological pathways. A significant example is the development of novel CCR3 (C-C chemokine receptor type 3) antagonists. nih.gov In one study, a fluoronaphthalene derivative showed potent CCR3 inhibitory activity with an IC₅₀ value of 20 nM. However, it also inhibited the metabolic enzyme cytochrome P450 2D6 (CYP2D6). nih.gov Through systematic structural modifications of the 6-fluoro-2-naphthyl derivative, researchers successfully identified a new compound with comparable CCR3 inhibitory activity (IC₅₀ = 23 nM) but significantly reduced CYP2D6 inhibition (IC₅₀ = 29,000 nM), highlighting the importance of this scaffold in drug design. nih.gov Additionally, the broader class of 7-deazapurine nucleoside analogs, some incorporating fluorinated moieties, has been synthesized and evaluated as potential inhibitors of the Zika virus (ZIKV), with one analog showing potent anti-ZIKV activity. nih.gov

Fluorinated aromatic amino acids are valuable tools for probing biological systems, often utilized in ¹⁹F NMR studies and as PET (Positron Emission Tomography) imaging agents. nih.gov There is significant research into the synthesis of fluorinated tryptophan derivatives to visualize tryptophan metabolism, which is implicated in various neurological and neoplastic diseases. nih.gov Methods have been developed to introduce the ¹⁸F isotope at positions 4, 5, 6, and 7 of the tryptophan indole ring for use as PET agents. thno.orgresearchgate.net Given its 6-fluoro-naphthalene structure, this compound represents a potential starting material or key synthon for accessing 6-fluorinated tryptophan derivatives and other complex fluorinated amino acids used as biochemical probes. nih.gov

The naphthalene ring system is a core structure in many compounds investigated for their therapeutic potential, including antimicrobial and anticancer activities. Naphthoquinone derivatives, for example, have shown a range of biological activities, including antitumor and antimicrobial effects. nih.gov Research has demonstrated that introducing a fluorinated phenyl group to 1,4-naphthoquinone sulfides can significantly enhance their anticancer activity and selectivity for cancer cells over normal cells. nih.gov Similarly, derivatives of naphthyridine, a related heterocyclic structure, exhibit a broad spectrum of pharmacological activity, including antibacterial effects. mdpi.com Studies on 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to compounds derived from this compound, have also reported significant antibacterial and antifungal activities, in some cases comparable to standard drugs like Ampicillin and Fluconazole. researchgate.net These findings underscore the ongoing research interest in naphthoate derivatives as a source of new antimicrobial and anticancer agents.

Table 2: Bioactivity of Naphthalene and Related Derivatives

| Compound Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Fluorinated 1,4-naphthoquinone sulfides | Anticancer | Enhanced activity and selectivity against cancer cells. | nih.gov |

| Naphthyridine derivatives | Antibacterial | Broad-spectrum activity against various bacterial strains. | mdpi.com |

| 2-(6-methoxy-2-naphthyl)propionamide derivatives | Antibacterial, Antifungal | Activity comparable to standard antimicrobial agents. | researchgate.net |

Understanding how naphthalene-based compounds interact with proteins is crucial for elucidating their mechanism of action and for designing new drugs. Studies have investigated the binding of naphthalene-containing compounds to human serum albumin (HSA), a key transport protein in the blood. nih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking have been employed to determine binding constants, binding sites, and the primary forces driving the interaction (e.g., hydrophobic interactions, hydrogen bonds). nih.gov Furthermore, computational protein design methods have been used to create proteins that specifically bind to abiological cofactors like naphthalenediimides, utilizing hydrogen bonding and other interactions to achieve high affinity and precise placement of the ligand within the binding site. nih.gov Such studies are vital for understanding the pharmacokinetics and pharmacodynamics of naphthoate-based compounds and for the rational design of new therapeutic molecules. nih.gov

Advancements in Agrochemical Research and Development

The naphthalene scaffold is a foundational structure in the development of various biologically active compounds. The introduction of a fluorine atom, as seen in this compound, is a well-established strategy in medicinal and agrochemical chemistry to enhance the efficacy, stability, and bioavailability of molecules.

This compound is a key precursor for synthesizing complex molecules with potential pesticidal and herbicidal properties. The naphthalene moiety itself is found in various natural and synthetic compounds exhibiting insecticidal and antifungal activities. Research has demonstrated that β-naphthol derivatives, which are structurally related to this compound, can be used to create agents with potent antifeedant and insecticidal effects. nih.gov

The ester and fluoro- groups on the this compound molecule offer reactive sites for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of various other functional groups to create a library of derivative compounds. The fluorine atom can influence the electronic properties of the entire molecule, often leading to enhanced biological activity and metabolic stability, which are critical attributes for effective pesticides and herbicides. For instance, studies on related naphthoquinones have shown broad-spectrum antifungal activities, and derivatives have been synthesized to yield compounds with significant fungicidal, antiviral, and insecticidal properties. nih.gov

Contributions to Advanced Materials Science

The rigid and planar structure of the naphthalene ring system makes it an ideal component for high-performance polymers. The presence of the fluorine atom can further enhance the properties of these materials, contributing to greater stability and unique electronic characteristics.

This compound is a significant compound in the field of LCPs due to its structural similarity to key monomers like 6-hydroxy-2-naphthoic acid (HNA). mdpi.com LCPs such as Vectra are synthesized through the polycondensation of monomers like HNA and 4-hydroxybenzoic acid. mdpi.com These polymers are composed of rigid, rod-like macromolecules that can self-align into highly ordered structures, even in the melt phase.

The use of a fluorinated precursor like this compound allows for the fine-tuning of LCP properties. The fluorine substitution can alter the intermolecular interactions, potentially lowering the melting point for easier processing while maintaining the desirable rod-like structure that confers high strength and stiffness. mdpi.com This modification is a key area of research for developing new LCPs with tailored performance characteristics for demanding applications in electronics, automotive components, and aerospace. mdpi.com

Table 1: Properties of High-Performance Liquid Crystal Polymers

| Property | Description | Relevance of Naphthoate Monomers |

| Thermal Stability | Ability to withstand high temperatures without degrading. | The rigid aromatic structure of the naphthoate unit contributes to a high melting point and thermal stability. mdpi.com |